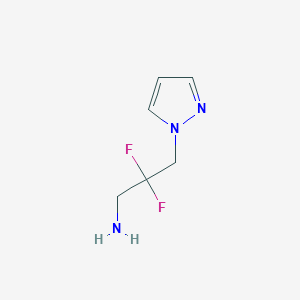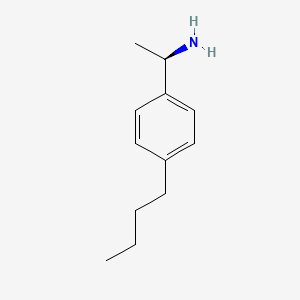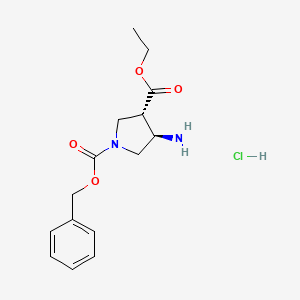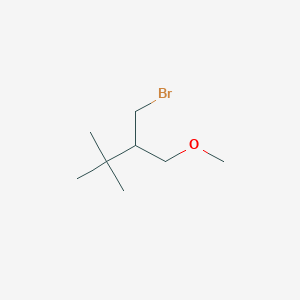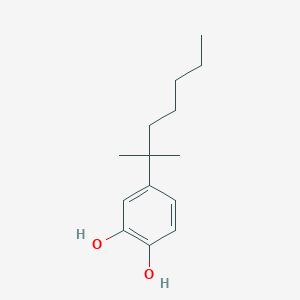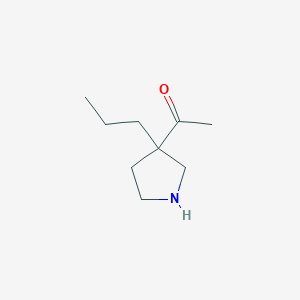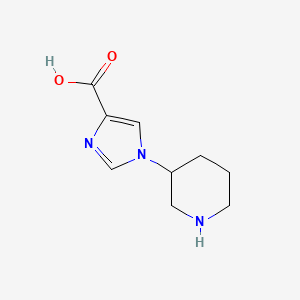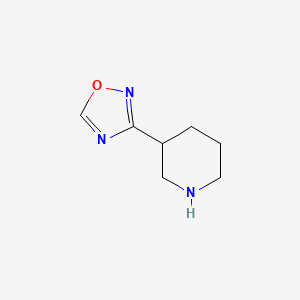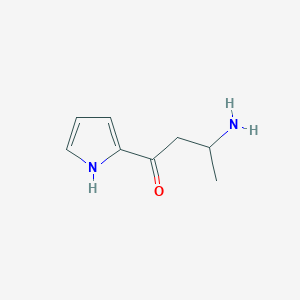
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,6,8-trihydroxy-3-methylanthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into hydroquinone derivatives.
Substitution: Various substitution reactions can occur, particularly on the hydroxyl and acetyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinones.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-3-methylanthraquinone: Similar structure but lacks the acetyl group.
2-Acetyl-1,8-dihydroxyanthraquinone: Similar structure but with different hydroxyl group positions.
Uniqueness
2-Acetyl-1,6,8-trihydroxy-3-methylanthracen-9(10H)-one is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other anthraquinones.
Properties
CAS No. |
61362-12-7 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-acetyl-1,6,8-trihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C17H14O5/c1-7-3-9-4-10-5-11(19)6-12(20)14(10)17(22)15(9)16(21)13(7)8(2)18/h3,5-6,19-21H,4H2,1-2H3 |
InChI Key |
NXWQNRWVPWDVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C3=C(C2)C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



